![molecular formula C15H10BrN3OS B2852631 N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-83-3](/img/structure/B2852631.png)
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the mechanism of the reaction, the reaction conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Antibacterial Activities
The compound has shown promising results in combating drug-resistant bacterial strains. It has been particularly effective against A. baumannii , K. pneumoniae , E. cloacae , and MRSA , which are known for their resistance to conventional antibiotics . The compound’s efficacy against NDM-positive bacteria A. baumannii suggests its potential as a new class of antibacterial agents.
Antimicrobial and Antibiofilm Actions
In the realm of antimicrobial research, derivatives of the compound have been evaluated for their effectiveness against Gram-positive pathogens . This includes the potential to disrupt biofilm-associated infections caused by Enterococcus faecium , a significant concern in clinical settings due to their resistance to many antibiotics.
Antioxidant Effect
The compound’s derivatives have also been tested for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to act as an antioxidant opens up avenues for its use in preventing or treating such conditions.
Alternative Toxicity Testing
Toxicity testing on freshwater organisms like Daphnia magna has been conducted to assess the environmental impact of the compound’s derivatives . This is important for evaluating the safety profile of new chemical entities before they can be considered for further development.
Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of various analogues with potential pharmacological activities . Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and selectivity.
Computational Studies for Drug Development
Computational approaches, including docking studies and molecular dynamics simulations, have been utilized to validate the interactions of the compound with bacterial proteins . These studies are essential for understanding the mechanism of action and for designing compounds with targeted antibacterial activities.
Safety And Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHNYAOJRGULFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide |
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